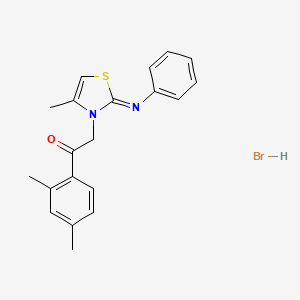
(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide is a useful research compound. Its molecular formula is C20H21BrN2OS and its molecular weight is 417.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20BrN3OS, with a molecular weight of approximately 396.34 g/mol. Its structure features a thiazole moiety that is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For example, compounds similar to (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone have demonstrated significant activity against various bacterial strains. In particular, derivatives with thiazole rings have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL for certain derivatives .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 24 | 0.5 - 1.0 | Mycobacterium tuberculosis |
| Compound 23 | 4 - 8 | Staphylococcus aureus |
Inhibition of Ecto-5'-Nucleotidase
Another important aspect of the biological activity of this compound is its role as an inhibitor of ecto-5'-nucleotidase (e5'NT), an enzyme involved in purinergic signaling. Studies indicate that derivatives of this compound exhibit potent inhibition against human e5'NT, with some showing up to 24-fold higher potency compared to rat e5'NT . This inhibition can influence various physiological processes, including inflammation and immune responses.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit e5'NT affects adenosine metabolism, potentially leading to altered cellular signaling pathways.
- Antimicrobial Mechanisms : The thiazole ring is known to disrupt bacterial cell wall synthesis and function, contributing to its antimicrobial properties.
Case Studies
Several studies have reported on the biological activities of thiazole derivatives similar to this compound:
- Study on Antibacterial Activity : A study evaluated a series of thiazole derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the thiazole structure significantly enhanced antibacterial efficacy .
- In Vivo Studies : In vivo experiments demonstrated that some thiazole derivatives exhibited low toxicity at high doses (up to 2000 mg/kg), suggesting a favorable therapeutic index for potential drug development .
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS.BrH/c1-14-9-10-18(15(2)11-14)19(23)12-22-16(3)13-24-20(22)21-17-7-5-4-6-8-17;/h4-11,13H,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHIHZWHGCCYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=CSC2=NC3=CC=CC=C3)C)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














